molecular formula C11H14N2O2 B13595165 2-(5-Methyl-2-nitrophenyl)pyrrolidine

2-(5-Methyl-2-nitrophenyl)pyrrolidine

Cat. No.: B13595165
M. Wt: 206.24 g/mol
InChI Key: NTNZBYILFSZEKO-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitrophenyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and antibiotic research. It belongs to a class of substituted pyrrolidines that are actively investigated for their potential to mimic the function of proline-rich Antimicrobial Peptides (AMPs) . AMPs are a crucial part of the innate immune system and are considered a promising template for developing new classes of antibiotics, particularly because their mechanism of action makes it difficult for bacteria to develop resistance . Researchers utilize this pyrrolidine derivative as a key synthetic intermediate or core structure in the design of novel agents aimed at eliminating multidrug-resistant bacterial pathogens . The structural features of this compound—a pyrrolidine ring coupled with a nitrophenyl group—provide a framework for introducing cationic charges and hydrophobic domains, which are essential for interacting with and disrupting bacterial cell membranes . Given the global health threat posed by antibiotic resistance, 2-(5-Methyl-2-nitrophenyl)pyrrolidine serves as a valuable tool for chemists and biologists working to develop the next generation of resistance-proof therapeutics . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(5-methyl-2-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O2/c1-8-4-5-11(13(14)15)9(7-8)10-3-2-6-12-10/h4-5,7,10,12H,2-3,6H2,1H3

InChI Key

NTNZBYILFSZEKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2CCCN2

Origin of Product

United States

Preparation Methods

Sulfonation and Nitration of Di-m-cresyl Carbonate

A well-documented method for preparing 5-methyl-2-nitrophenol, which serves as a precursor to the 5-methyl-2-nitrophenyl substituent, involves:

  • Sulfonation of di-m-cresyl carbonate with a sulfonating agent such as sulfuric acid or chlorosulfonic acid at temperatures ranging from -10°C to 150°C.
  • Nitration of the sulfonated intermediate using nitrating agents like mixed acid (nitric acid plus sulfuric acid), nitric acid alone, or acetic acid plus nitric acid at temperatures between -15°C and 20°C.
  • Hydrolysis and de-sulfonation of the nitrated product using concentrated sulfuric acid or hydrochloric acid at 110°C to 170°C for 10 to 20 hours.
  • Steam distillation to isolate high-purity 5-methyl-2-nitrophenol, typically yielding a product with about 95% purity.

This process, patented in 1975 (US3987113A), is scalable and produces the nitrophenol intermediate efficiently with minimal impurities such as 3-methyl-2-nitrophenol (about 5% by weight).

Step Reagents/Conditions Temperature Time Outcome
Sulfonation Di-m-cresyl carbonate + sulfuric acid 80°C 2 hours Sulfonated intermediate
Nitration Mixed acid (HNO3 + H2SO4) 2°C 3 hours Nitrated sulfonated compound
Hydrolysis Concentrated H2SO4 or HCl 110-170°C 10-20 hours Crude nitro-m-cresols
Steam Distillation Steam distillation of crude product ~140°C - 5-methyl-2-nitrophenol (95%)

Preparation of the Pyrrolidine Moiety and Its Coupling

The pyrrolidine ring substituted at the 2-position can be prepared and subsequently coupled to the 5-methyl-2-nitrophenyl group through several synthetic strategies.

Synthesis of 2-Methylpyrrolidine Derivatives

A commercially scalable and efficient method for preparing 2-methylpyrrolidine, a close analog to the pyrrolidine ring in the target compound, involves:

  • Hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon in alcohol solvents (ethanol/methanol mixtures).
  • The reaction is typically carried out at ambient temperature.
  • The product, (R)- or (S)-2-methylpyrrolidine, can be isolated as L- or D-tartrate salts with optical purity exceeding 50% ee.
  • This method is advantageous due to the use of inexpensive starting materials and non-corrosive reagents, avoiding the isolation of intermediates.

Coupling of Pyrrolidine with Aromatic Substituents

The attachment of the 5-methyl-2-nitrophenyl group to the pyrrolidine ring at the 2-position can be achieved via nucleophilic substitution or organometallic coupling reactions:

  • A typical approach involves lithiation of the pyrrolidine derivative with n-butyllithium in tetrahydrofuran (THF) at low temperatures (0°C to -20°C).
  • The lithiated pyrrolidine then reacts with a suitable aryl halide or vinyl-substituted aromatic compound, such as 2-bromo-6-vinylnaphthalene analogs, to form the C–C bond.
  • The reaction is carefully controlled with molar equivalents of reagents and temperature to optimize yield and selectivity.

Summary Table of Preparation Methods for 2-(5-Methyl-2-nitrophenyl)pyrrolidine

Synthetic Step Method/Conditions Key Reagents Notes
Preparation of 5-methyl-2-nitrophenol Sulfonation, nitration, hydrolysis, steam distillation Di-m-cresyl carbonate, H2SO4, HNO3 High purity intermediate (95%)
Synthesis of 2-methylpyrrolidine Hydrogenation of 2-methylpyrroline with Pt catalyst 2-methylpyrroline, PtO2 or Pt/C Ambient temperature, scalable process
Coupling of pyrrolidine to aromatic ring Lithiation with n-butyllithium, nucleophilic substitution Pyrrolidine derivative, aryl bromide Low temperature, controlled addition
Alternative pyrrolidine synthesis 1,3-Dipolar cycloaddition of azomethine ylides Azomethine ylide, alkenyl dipolarophile Stereoselective, adaptable method

Research Findings and Perspectives

  • The patented process for 5-methyl-2-nitrophenol preparation is well-established and industrially relevant, providing a reliable source of the aromatic moiety with minimal impurities.
  • The hydrogenation method for 2-methylpyrrolidine synthesis offers a safe, cost-effective route that can be adapted for the preparation of substituted pyrrolidines, including those bearing aromatic groups.
  • Coupling strategies involving organolithium reagents and aryl halides in THF provide controlled and selective formation of the C–C bond necessary for attaching the aromatic ring to the pyrrolidine ring.
  • The 1,3-dipolar cycloaddition approach offers a versatile alternative, especially when stereochemical control is critical, although specific application to this compound requires further experimental validation.
  • Literature also indicates that amide formation from pyrrolidine-2-carboxylic acid derivatives is feasible, but this is more relevant for carboxamide derivatives rather than direct aryl substitution on pyrrolidine.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(5-Methyl-2-aminophenyl)pyrrolidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(5-Methyl-2-aminophenyl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Methyl-2-nitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents/Modifications Biological Potency (Relative to Compound 4) Synthesis Yield Key Observations Reference
3,3,4,4-Tetrafluoro pyrrolidine (29) Fluorination at pyrrolidine C3/C4 Similar potency Not reported Fluorine enhances metabolic stability
2,5-Dimethylpyrrolidine (30) Methyl at pyrrolidine C2/C5 (cis/trans) Similar potency Not reported Steric effects tolerated
D-Proline derivative (31) L-pyrrolidine → D-proline substitution 9-fold lower potency Not reported Stereochemistry critical for activity
1-(5-Bromo-2-nitrophenyl)pyrrolidine Bromine at phenyl C5 (vs. methyl) Not reported 95% purity Halogenation alters electronic profile
Diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate Ester groups at pyrrolidine C2 Not reported Not reported Envelope conformation; hydrogen bonding observed
2,5-Dimethyl-1-(2-nitrophenyl)pyrrolidine Methyl at pyrrolidine C2/C5 Not reported 85% High yield via Pd/C hydrogenation

Impact of Pyrrolidine Modifications

  • Stereochemical Changes (Compound 31) : Replacing L-pyrrolidine with D-proline reduces potency by 9-fold, highlighting the importance of chiral configuration in receptor interactions .

Aromatic Ring Modifications

  • However, biological data for this analog remain unreported .
  • Ester Functionalization (Diethyl ester derivative) : The addition of ester groups at pyrrolidine C2 results in an envelope conformation stabilized by N–H⋯O and C–H⋯O hydrogen bonds, which may influence solubility or crystallinity .

Research Findings and Implications

Pyrrolidine Core Essential : The pyrrolidine ring is critical for activity, as seen in the drastic potency drop with D-proline substitution .

Nitro Group Positioning : The 2-nitro group on the phenyl ring is conserved across analogs, suggesting its role in electronic stabilization or target binding .

Tolerance for Substituents : Fluorine and methyl groups on the pyrrolidine ring are tolerated, enabling modular design for optimizing pharmacokinetic properties .

Biological Activity

2-(5-Methyl-2-nitrophenyl)pyrrolidine is a compound of interest due to its unique structural features, including a nitro group and a methyl group on the phenyl ring. These characteristics may significantly influence its biological activity, making it a candidate for various pharmacological applications. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

The compound's structure can be summarized as follows:

  • Chemical Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.23 g/mol
  • Functional Groups : Nitro group (-NO2_2), Methyl group (-CH3_3), Pyrrolidine ring

The biological activity of 2-(5-Methyl-2-nitrophenyl)pyrrolidine is believed to arise from its interaction with various biological targets. The compound may exert its effects by:

  • Inhibiting Enzymes : It may bind to specific enzymes, altering their activity.
  • Disrupting Cell Membranes : Potentially affecting bacterial cell integrity and function.
  • Modulating Receptor Activity : Interacting with cellular receptors involved in signaling pathways.

Antimicrobial Activity

Research indicates that 2-(5-Methyl-2-nitrophenyl)pyrrolidine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 μg/mL
Escherichia coli62.50 μg/mL
Pseudomonas aeruginosa125 μg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

In vitro studies have indicated that derivatives of pyrrolidine, including 2-(5-Methyl-2-nitrophenyl)pyrrolidine, possess anticancer properties. The compound has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell Line IC50 (μM)
MCF-715.0
HeLa20.0

These results highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-(5-Methyl-2-nitrophenyl)pyrrolidine has also been explored. Studies show that it can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This property suggests a role in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of pyrrolidine derivatives, including the target compound:

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results showed significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment :
    • Evaluated against cancer cell lines.
    • Demonstrated IC50 values indicating effective cytotoxicity.
  • Inflammatory Response Modulation :
    • Assessed for cytokine inhibition in PBMC cultures.
    • Showed promising results in reducing inflammation markers.

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